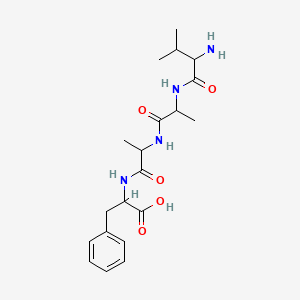

H-Val-Ala-Ala-Phe-OH

Übersicht

Beschreibung

H-Val-Ala-Ala-Phe-OH, also known as VAAFP, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide is a member of the opioid family and is known for its analgesic and anti-inflammatory properties.

Wissenschaftliche Forschungsanwendungen

1. Enzymatic and Chemical Hydrolysis

Research by Cho and Haynes (1985) demonstrated the hydrolysis of amino acid esters, including Phe ester, in human serum, providing insights into chemical lability and enzyme interactions in biological systems (Cho & Haynes, 1985).

2. Coordination and Protonation Studies

Koleva et al. (2007) focused on the dipeptide alanylphenylalanine (H-Ala-Phe-OH), investigating its structural properties and interaction with Au(III), highlighting its potential in coordination chemistry (Koleva et al., 2007).

3. Mass Spectrometry and Ion Fragmentation

Harrison et al. (2004) conducted mass spectrometric experiments on various protonated amides, including H-Val-Ala-pNA, to understand the fragmentation patterns of a2 ions, contributing to the field of analytical chemistry and peptide sequencing (Harrison et al., 2004).

4. Peptide Synthesis and Polymerization

Research on the solid-phase synthesis of β-oligopeptides, including sequences like H-Val-Ala-Leu-Phe-Val-Ala-Leu-OH, by anonymous authors (1997) provided advancements in peptide synthesis methodologies, expanding the scope of biochemical and pharmaceutical research (Anonymous, 1997).

5. Antihypertensive Effects

Mito et al. (1996) isolated peptides from swine hemoglobin, including sequences with Val and Phe, demonstrating their antihypertensive effects through inhibition of angiotensin I-converting enzyme, indicating potential therapeutic applications (Mito et al., 1996).

6. Opioid Receptor Selectivity

Rew et al. (2002) synthesized enkephalin analogues incorporating lanthionine, such as Tyr-c[D-Val(L)-Gly-Phe-Ala(L)]-OH, which showed selectivity toward the delta-opioid receptor, contributing to pain management research (Rew et al., 2002).

7. Peptide Cleavage and Separation

Krystek et al. (2009) studied the cleavage of peptides, like Phe-Ala-Lys-Gly-Leu-Asp-Val, by alkaline mercuric oxycyanide, providing a method potentially useful for peptide or protein cleavage in biochemical studies (Krystek et al., 2009).

8. Self-Assembly in Peptide Systems

Erdoğan et al. (2015) investigated the self-assembly of Val-Ala and Ala-Val dipeptides, revealing their morphological versatility, which is significant for understanding molecular structures in peptide-based materials (Erdoğan et al., 2015).

9. Temperature-Dependent Secondary Structure

Urry et al. (1977) explored HCO-(Val-Pro-Gly-Gly)40-Val-OMe in aqueous solutions, showing an increase in secondary structure with temperature, highlighting the hydrophobic effect in aqueous systems (Urry et al., 1977).

10. Racemization Tests in Peptide Synthesis

Izumiya et al. (1971) conducted studies on the separation of amino acids and related compounds, including peptides like H-Gly-DL-Ala-L-Val-OH, using an amino acid analyzer to test racemization in peptide synthesis (Izumiya et al., 1971).

11. Inhibition of Serine Proteases

Kettner and Shenvi (1984) synthesized peptide boronic acids, such as MeO-Suc-Ala-Ala-Pro-boro-Phe-OH, which effectively inhibited serine proteases at nanomolar concentrations, contributing to enzyme inhibition research (Kettner & Shenvi, 1984).

12. Thermo-responsive Polymer Systems

Higashi et al. (2015) reported on thermo-responsive polymers based on amino acid-derived vinyl polymers, including Val and Phe, showing tunable UCST/LCST behaviors, which are important for material science applications (Higashi et al., 2015).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)23-12(3)17(25)22-13(4)18(26)24-15(20(28)29)10-14-8-6-5-7-9-14/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)(H,28,29)/t12-,13-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKWKJGMIHTJR-SDADXPQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Val-Ala-Ala-Phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

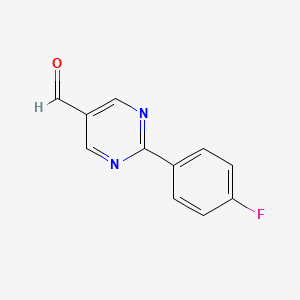

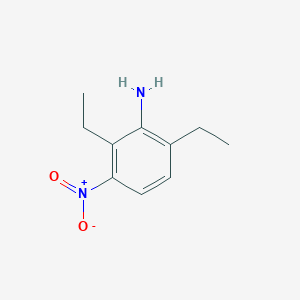

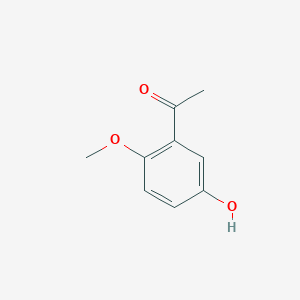

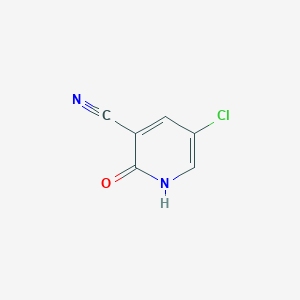

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B1601939.png)